molecular formula C15H12F3NO3S B3006146 N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide CAS No. 339105-01-0

N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide

Cat. No.: B3006146
CAS No.: 339105-01-0
M. Wt: 343.32
InChI Key: ACKVQHBESBJLFD-UHFFFAOYSA-N
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Description

N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide is a sulfonamide-derived acetamide featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the distal phenyl ring. The trifluoromethyl group confers unique electronic and steric properties, influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c1-10(20)19-12-5-7-13(8-6-12)23(21,22)14-4-2-3-11(9-14)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKVQHBESBJLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide has garnered attention for its potential as a pharmaceutical agent:

  • Antimicrobial Activity : Studies have indicated that compounds with sulfonamide groups can exhibit significant antimicrobial properties. Research has focused on the efficacy of this compound against various bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics .
  • Anticancer Properties : Initial investigations into the compound's structure-activity relationship (SAR) have shown promise in targeting specific cancer cell lines. The trifluoromethyl group is believed to enhance binding affinity to certain receptors involved in cancer proliferation pathways.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes that play critical roles in metabolic pathways:

  • Glucokinase Activation : Similar compounds have been studied for their role as glucokinase activators, which are beneficial in managing diabetes and metabolic syndrome. The sulfonamide moiety may enhance the binding affinity to glucokinase, thus influencing glucose metabolism positively .

Material Science

In addition to biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : The compound can act as an intermediate in synthesizing functional polymers with specific properties. Its unique chemical structure allows it to participate in reactions that form novel polymeric materials with enhanced thermal and mechanical properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In another study, researchers synthesized derivatives of this compound and evaluated their anticancer properties using various cancer cell lines. The results showed that some derivatives had enhanced cytotoxic effects compared to standard chemotherapeutic agents, indicating a promising avenue for further development in cancer therapeutics.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesSignificant efficacy against bacterial strains; promising anticancer activity
Enzyme InhibitionPotential glucokinase activatorEnhances glucose metabolism; beneficial for diabetes management
Material ScienceIntermediate for functional polymersDevelopment of polymers with improved properties

Mechanism of Action

The mechanism of action of N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The sulfonyl and acetamide groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethyl group distinguishes N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide from closely related compounds. Key comparisons include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Structural Features
This compound 3-CF₃ C₁₅H₁₃F₃N₂O₃S 358.34* Electron-withdrawing CF₃; enhances lipophilicity
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide 3-CH₃ C₁₅H₁₆N₂O₃S 304.36 Less electronegative CH₃; lower steric bulk
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 2-Oxotetrahydrofuran-3-yl C₁₂H₁₅N₂O₅S 299.34 Oxygen-rich heterocycle; increased polarity
N-[4-(2-Propenylthio)-3-(trifluoromethyl)phenyl]acetamide 2-Propenylthio + 3-CF₃ C₁₂H₁₂F₃NOS 275.29 Thioether linkage; altered reactivity

*Calculated based on molecular formula.

  • Trifluoromethyl vs.
  • Sulfonamide vs. Thioether : The sulfonyl group in the main compound enhances hydrophilicity, whereas the thioether in ’s derivative may reduce solubility but improve membrane permeability .

Pharmacological Activities

While direct data for the main compound are unavailable, structural analogs demonstrate diverse activities:

  • N-[4-(4-Methylpiperazinyl)sulfonylphenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol .
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36): Shows anti-hypernociceptive effects in inflammatory pain models .
  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide: No explicit activity reported, but its isomer (4-methyl derivative) has been studied for crystallographic properties .

The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) or improve pharmacokinetic profiles compared to methyl or piperazinyl groups.

Physical and Crystallographic Properties

  • Melting Points : ’s derivative melts at 174–176°C ; trifluoromethyl analogs likely exhibit higher melting points due to stronger intermolecular forces.
  • Crystal Packing : ’s compound crystallizes in an orthorhombic system (Pca21), while its 4-methyl isomer adopts a triclinic system (P-1). The CF₃ group in the main compound may further distort molecular geometry, affecting crystal lattice stability .

Biological Activity

N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Research indicates that the biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer therapy and antimicrobial activity. The trifluoromethyl substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • In Vitro Studies : A derivative of this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism : The anticancer effects are thought to be mediated through the induction of apoptosis via caspase activation pathways. Specifically, compounds with trifluoromethyl groups have shown enhanced pro-apoptotic activity by promoting cell cycle arrest and inhibiting tumor growth .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties:

  • Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth at low concentrations, suggesting a strong bactericidal effect .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to cell death .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study tested various derivatives of this compound against multiple cancer cell lines. Results indicated that modifications in the trifluoromethyl group significantly affected cytotoxicity profiles, with some derivatives showing better efficacy than established drugs like bleomycin .
  • Antimicrobial Efficacy :
    • In another investigation, the compound was assessed for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results demonstrated promising antibacterial effects with MIC values lower than those of traditional antibiotics such as ciprofloxacin, highlighting its potential as an alternative treatment option for resistant bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
N-(4-{[3-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)acetamideStructureExhibits enhanced receptor binding affinity due to piperazine ring.
N-(4-{[4-chlorophenyl]piperazin-1-yl}phenyl)acetamideStructureDisplays significant neuropharmacological effects.
N-(4-{[2-methylphenyl]piperazin-1-yl}phenyl)acetamideStructureModifications lead to varied receptor interactions and biological activities.

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